Methyl 3-[(3-methoxypropyl)sulfamoyl]benzoate
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Overview
Description
Methyl 3-[(3-methoxypropyl)sulfamoyl]benzoate is an organic compound with the molecular formula C12H17NO5S and a molecular weight of 287.33 g/mol . This compound is characterized by the presence of a benzoate ester group, a sulfamoyl group, and a methoxypropyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(3-methoxypropyl)sulfamoyl]benzoate typically involves the esterification of 3-sulfamoylbenzoic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Additionally, the methoxypropyl group can be introduced through a nucleophilic substitution reaction using 3-chloropropyl methoxy ether and a base such as sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3-methoxypropyl)sulfamoyl]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxypropyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(3-methoxypropyl)sulfamoyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(3-methoxypropyl)sulfamoyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active sites, while the ester and methoxypropyl groups can modulate the compound’s lipophilicity and membrane permeability. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-sulfamoylbenzoate: Lacks the methoxypropyl group, making it less lipophilic.
Methyl 3-[(3-chloropropyl)sulfamoyl]benzoate: Contains a chloropropyl group instead of a methoxypropyl group, which can alter its reactivity and biological activity.
Uniqueness
Methyl 3-[(3-methoxypropyl)sulfamoyl]benzoate is unique due to the presence of the methoxypropyl group, which enhances its lipophilicity and potential for membrane permeability. This structural feature can make it more effective in certain applications compared to its analogs .
Properties
IUPAC Name |
methyl 3-(3-methoxypropylsulfamoyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-17-8-4-7-13-19(15,16)11-6-3-5-10(9-11)12(14)18-2/h3,5-6,9,13H,4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRVCZFJIOBMNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNS(=O)(=O)C1=CC=CC(=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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